cis-3-Hexenyl acetate, widely known as leaf acetate, is a highly volatile, intensely green, fruity ester that serves as a cornerstone ingredient in flavor and fragrance (F&F) manufacturing[1]. Characterized by its signature "fresh cut grass," green banana, and pear olfactory profile, it is prized for delivering true-to-nature foliage top notes [2]. From a procurement perspective, the compound's value is strictly tied to its isomeric purity, volatility (vapor pressure of ~1.22 mmHg at 25°C), and specific odor threshold (~15.5 ng/L in air) [2]. Buyers must prioritize high-purity grades (>95% to 98% cis-isomer) because even minor contamination by trans-isomers or saturated analogs fundamentally alters the sensory profile, shifting the material from a premium fresh-green top note to a generic, waxy fruitiness [2].
Generic substitution of cis-3-hexenyl acetate with closely related analogs or crude isomeric mixtures fails due to profound differences in human olfactory receptor response and chemical stability [1]. Substituting with the saturated analog, hexyl acetate, eliminates the sharp, diffusive leafy-green character entirely, resulting in a flatter, sweeter, and more generic fruity profile [1]. Furthermore, the geometric and positional isomers—such as trans-2-hexenyl acetate—exhibit a juicier, syrupy, and waxy apple/pear note rather than the crisp "cut grass" freshness of the cis-3 isomer [2]. Finally, attempting to substitute the acetate with its precursor, cis-3-hexenol (leaf alcohol), introduces formulation risks; the alcohol possesses a much sharper, more aggressive grassy odor with a significantly lower odor threshold (~2 µg/L in water), and lacks the sweeter, rounded fruitiness of the ester [3]. Consequently, precise procurement of the cis-3-acetate is mandatory for reproducible premium formulations.
cis-3-Hexenyl acetate demonstrates a highly specific, intense "fresh cut grass" and green banana profile with an extremely low odor threshold of approximately 50–70 µg/L in water and ~15.5 ng/L in air[1]. In direct contrast, its saturated counterpart, hexyl acetate, possesses a higher threshold and a fundamentally different sensory profile that is sweeter, less green, and more generically fruity [2]. The presence of the cis-3 double bond is the absolute structural requirement for the diffusive leafy-green top note [2].
| Evidence Dimension | Odor Threshold and Sensory Profile |
| Target Compound Data | cis-3-Hexenyl acetate: 50–70 µg/L (water) / 15.5 ng/L (air); sharp fresh-cut grass/green banana profile |
| Comparator Or Baseline | Hexyl acetate: Sweeter, less green, generic fruity profile lacking the sharp foliage top note |
| Quantified Difference | Fundamental shift from sharp leafy-green to generic sweet-fruity |
| Conditions | Standardized sensory evaluation in air and aqueous solution |
Formulators cannot use the cheaper saturated hexyl acetate if the target application requires a natural, fresh green foliage top note.
The stereochemistry and double-bond position of hexenyl acetates dictate their commercial utility. cis-3-Hexenyl acetate is specifically responsible for crisp, aqueous, and true-to-nature green foliage notes [1]. Its position isomer, trans-2-hexenyl acetate, exhibits a noticeably different olfactory facet, characterized by juicier, syrupy, waxy, and apple/pear notes [2]. Because the human olfactory system easily distinguishes these isomers, procurement specifications must demand high cis-isomer purity (>95%), as trace trans-2 contamination will muddy the crisp green top note with unwanted waxy/fatty fruitiness [2].
| Evidence Dimension | Olfactory Facets and Isomeric Profile |
| Target Compound Data | cis-3-Hexenyl acetate: Crisp, aqueous, leafy-green, fresh-cut grass |
| Comparator Or Baseline | trans-2-Hexenyl acetate: Juicier, syrupy, waxy, apple/pear |
| Quantified Difference | Distinct shift from crisp green (cis-3) to waxy/syrupy fruity (trans-2) |
| Conditions | Olfactory evaluation of pure isomers in fragrance compounding |
Procurement must strictly specify the cis-3 isomer, as crude mixtures containing trans-2 isomers will ruin the intended fresh-green formulation.
In aqueous formulations, cis-3-hexenyl acetate provides a sweet grassy odor and remains chemically stable at mildly acidic to neutral pH (e.g., pH 6.1) [1]. However, at alkaline pH levels (e.g., > 7.8), it undergoes significant hydrolysis to form its precursor, cis-3-hexenol (leaf alcohol) [1]. This hydrolysis is critical because cis-3-hexenol has a much sharper, aggressive vegetation odor and a drastically lower odor threshold of approximately 2 µg/L in water [1]. Formulators must precisely control the pH of the final product to maintain the ester's sweeter profile and prevent it from degrading into the sharper alcohol [1].
| Evidence Dimension | pH Stability and Hydrolysis Threshold |
| Target Compound Data | cis-3-Hexenyl acetate: Stable at pH 6.1; sweet grassy odor (threshold 50–70 µg/L) |
| Comparator Or Baseline | cis-3-Hexenol (hydrolysis product): Forms at pH > 7.8; sharp grassy odor (threshold ~2 µg/L) |
| Quantified Difference | Alkaline hydrolysis lowers the odor threshold by over 25x and sharpens the odor profile |
| Conditions | Aqueous solution at varying pH levels (6.1 vs. 7.8) |
Buyers formulating alkaline products (e.g., certain soaps or cleaners) must account for hydrolysis, whereas acidic/neutral beverage formulators can rely on the ester's stable sweet-green profile.
Essential for creating true-to-nature foliage top notes in delicate floral accords (e.g., Muguet, Lilac, Narcisse, Jasmine), where the high-purity cis-3 isomer provides a crisp, diffusive greenness that cannot be achieved with trans-isomers or saturated analogs [1].
Widely utilized in food and beverage flavoring to impart fresh, sharp green-fruity effects to apple, pear, banana, and berry profiles, leveraging its specific 50-70 µg/L aqueous odor threshold[2].
Highly suitable for liquid formulations maintained at mildly acidic to neutral pH (e.g., pH < 7.0), where the ester remains stable and avoids hydrolysis into the sharper, more aggressive cis-3-hexenol [3].
Flammable